molecular formula C12H14O5 B12419732 Mono(2-hydroxyisobutyl)phthalate-d4

Mono(2-hydroxyisobutyl)phthalate-d4

Cat. No.: B12419732
M. Wt: 242.26 g/mol
InChI Key: LTLINVWNJJAVGH-LNFUJOGGSA-N
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Description

Mono(2-hydroxyisobutyl)phthalate-d4 is a deuterium-labeled compound, specifically the deuterium-labeled version of Mono(2-hydroxyisobutyl)phthalate. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

Mono(2-hydroxyisobutyl)phthalate-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mono(2-hydroxyisobutyl)phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Mono(2-hydroxyisobutyl)phthalate-d4 involves its incorporation into molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the molecules, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the molecules being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14O5

Molecular Weight

242.26 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-(2-hydroxy-2-methylpropoxy)carbonylbenzoic acid

InChI

InChI=1S/C12H14O5/c1-12(2,16)7-17-11(15)9-6-4-3-5-8(9)10(13)14/h3-6,16H,7H2,1-2H3,(H,13,14)/i3D,4D,5D,6D

InChI Key

LTLINVWNJJAVGH-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(C)(C)O)[2H])[2H]

Canonical SMILES

CC(C)(COC(=O)C1=CC=CC=C1C(=O)O)O

Origin of Product

United States

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